2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)16-6-8-17(9-7-16)22-18(25)13-26-19-12-15(3)21-20(23-19)24-10-4-5-11-24/h6-9,12,14H,4-5,10-11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYCYGCMHQQGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 360.42 g/mol. Its structure features a pyrimidine ring substituted with a pyrrolidine moiety and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 360.42 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influencing cellular pathways and processes.
1. Enzyme Interaction
Research indicates that compounds similar to this one can inhibit specific enzymes, such as phosphodiesterases (PDEs). For instance, it has been shown that derivatives of pyrimidine can modulate the levels of cyclic AMP (cAMP) within cells, which is crucial for various signaling pathways involved in cell proliferation and survival.
2. Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell growth and metabolism.
- Gene Expression : By altering the activity of transcription factors, it can impact gene expression profiles related to cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidine derivatives similar to the target compound.
Anticancer Activity
A study reported that certain pyrimidine derivatives exhibited significant anticancer activity against various human cancer cell lines. For example:
- IC50 Values : Compounds showed IC50 values ranging from 21.3 to 28.3 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of pyrimidine derivatives:
- Inhibitory effects on COX enzymes were observed, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in chemical research.
Biology
Research indicates that this compound has potential biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell walls or inhibit essential metabolic pathways in bacteria.
-
Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, IC50 values for different cancer cell lines are as follows:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 12.5 A549 (Lung Cancer) 18.7
These results indicate that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.
Medicine
Ongoing research is focused on the therapeutic potential of this compound for various diseases, particularly cancer and infectious diseases. The mechanism of action may involve the inhibition of specific enzymes or receptors crucial for cellular proliferation and survival.
Industry
The compound is being explored for its applications in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may confer desirable characteristics to these materials.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Anticancer Studies : Research conducted on various cancer cell lines demonstrated significant cytotoxicity, supporting further investigation into its use as a chemotherapeutic agent.
- Antimicrobial Activity Assessment : Laboratory experiments have shown that the compound exhibits antimicrobial effects against a range of bacterial strains, warranting further exploration in medicinal chemistry.
- Synthetic Pathways : The synthesis of this compound typically involves multiple steps starting from pyrimidine derivatives, often utilizing organic solvents and catalysts like palladium on carbon (Pd/C). This highlights its relevance in synthetic organic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine-linked acetamides, with structural analogs differing in substituents on the pyrimidine ring, acetamide linker, or aromatic group. Below is a detailed comparison:
Structural Analogues and Their Properties
Key Trends in Structure-Activity Relationships (SAR)
Heterocyclic Core Modifications: Replacement of pyrrolidine with piperidine (6-membered ring) or tetrahydroisoquinoline (rigid bicyclic structure) alters binding pocket compatibility. Piperidine analogs (e.g., ) often exhibit improved metabolic stability but reduced solubility compared to pyrrolidine derivatives. Thienopyrimidine cores (e.g., ) show enhanced potency in kinase inhibition due to increased π-π stacking interactions.
Substituent Effects :
- Fluorine or chlorine on the phenyl ring (e.g., ) enhances target affinity and bioavailability by modulating electron distribution and reducing oxidative metabolism.
- Isopropyl vs. trifluoromethyl groups (e.g., ) influence lipophilicity, with trifluoromethyl increasing blood-brain barrier permeability.
Biological Activity :
- TRPA1 blockers like HC-030031 () share acetamide pharmacophores but diverge in core structure, highlighting the importance of the pyrimidine/purine scaffold for target specificity.
- PROTAC-linked analogs (e.g., ) demonstrate bifunctional activity, enabling targeted protein degradation via E3 ligase recruitment.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary structural components:
- 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol core : Serves as the central heterocyclic scaffold.
- Acetamide-ether linker : Bridges the pyrimidine core to the aromatic amine.
- 4-Isopropylphenyl substituent : Provides hydrophobicity and steric bulk.
Retrosynthetically, the molecule is best approached via sequential assembly of the pyrimidine ring, followed by functionalization at the 4-position with the acetamide-ether moiety, and final introduction of the 4-isopropylphenyl group.
Pyrimidine Core Synthesis: Methodologies and Optimization
Construction of the Pyrimidine Ring
The 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol intermediate is synthesized via a Biginelli-like cyclocondensation or stepwise nucleophilic aromatic substitution (SNAr) .
Cyclocondensation Route
A β-keto ester (e.g., ethyl acetoacetate) reacts with pyrrolidine-1-carboxamidine under acidic conditions (HCl, ethanol, reflux) to form the pyrimidine ring. This method, while efficient for simple derivatives, often requires post-synthetic modifications to install the 4-hydroxy group.
SNAr Pathway (Preferred)
2,4-Dichloro-6-methylpyrimidine undergoes selective substitution at the 2-position with pyrrolidine in dimethylformamide (DMF) at 80–100°C, using potassium carbonate as a base.
$$
\text{C}5\text{H}3\text{Cl}2\text{N}2\text{CH}3 + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}9\text{H}{13}\text{ClN}3\text{CH}3 + \text{KCl} + \text{H}2\text{O}
$$
Yield: 72–85% after 12–18 hours.Hydrolysis of 4-chloro group : The resultant 2-(pyrrolidin-1-yl)-4-chloro-6-methylpyrimidine is treated with aqueous NaOH (10% w/v) at 60°C to yield the 4-hydroxy derivative.
Critical Reaction Parameters
- Solvent selection : DMF outperforms THF and acetonitrile in SNAr reactions due to superior polar aprotic character.
- Temperature control : Reactions above 100°C promote decomposition, while temperatures below 80°C result in incomplete substitution.
- Base strength : K₂CO₃ (pKa ~10.3) balances reactivity and side-product formation compared to stronger bases like NaH.
Acetamide-Ether Linker Installation
Alkylation of Pyrimidin-4-ol
The 4-hydroxy group is functionalized via Mitsunobu reaction or Williamson ether synthesis :
Mitsunobu Protocol
Reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with tert-butyl bromoacetate in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0–5°C provides the protected ether. Subsequent tert-butyl deprotection with trifluoroacetic acid (TFA) yields the free acetic acid derivative.
Williamson Ether Synthesis (Scalable Alternative)
Amide Bond Formation
The acetic acid intermediate is coupled with 4-isopropylaniline using EDC/HOBt-mediated activation :
$$
\text{C}9\text{H}{12}\text{N}3\text{O} \cdot \text{CH}2\text{COOH} + \text{C}9\text{H}{11}\text{N} \xrightarrow{\text{EDC, HOBt, DCM}} \text{C}{20}\text{H}{26}\text{N}4\text{O}2 + \text{H}_2\text{O}
$$
Reaction conditions:
Process Optimization and Scalability Challenges
Key Variables in Pyrimidine Functionalization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Time | 12–18 hours | <12h: ≤60% |
| Solvent Polarity | ε > 30 (DMF, NMP) | Low ε: ≤40% |
| Base Concentration | 2.5–3.0 equiv K₂CO₃ | Excess: side rxns |
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide?
- Methodology : The synthesis typically involves coupling a pyrimidinyloxy acetic acid derivative with an aniline intermediate. Key steps include:
- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with chloroacetic acid derivatives .
- Step 2 : Activation of the carboxylic acid group (e.g., using EDC/HOBt) for coupling with 4-isopropylaniline under inert conditions (N₂ atmosphere) .
- Optimization : Reaction yields depend on solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., DMAP) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.2 ppm, pyrimidine protons at δ 6.5–7.0 ppm) .
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for the pyrrolidine-pyrimidine linkage .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility in ethanol is moderate (10–20 mg/mL) .
- Stability : Stable at room temperature for >6 months if stored in dark, anhydrous conditions. Degrades under strong acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-Response Analysis : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Structural Analog Comparison : Compare with derivatives (e.g., piperidine vs. pyrrolidine substitutions) to isolate pharmacophore contributions .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
- Methodology :
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Metabolic Stability : Perform microsomal stability assays (e.g., rat liver microsomes) and modify metabolically labile sites (e.g., methyl groups on pyrimidine) .
Q. How can computational modeling guide SAR studies for this compound?
- Protocol :
- Docking Simulations : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases or GPCRs) .
- MD Simulations : Analyze conformational flexibility of the pyrrolidine ring (RMSD <1.5 Å over 100 ns) to optimize target engagement .
- QSAR Models : Corporate Hammett constants (σ) of substituents on the phenyl ring to predict electronic effects on activity .
Experimental Design Considerations
Q. What controls are essential in enzyme inhibition assays for this compound?
- Critical Controls :
- Positive Control : Use a known inhibitor (e.g., staurosporine for kinase assays) to validate assay conditions .
- Solvent Control : Include DMSO (≤0.1% v/v) to rule out solvent interference .
- Time-Dependent Activity : Pre-incubate the compound with the enzyme to assess irreversible binding .
Q. How should researchers design experiments to evaluate off-target effects?
- Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
